2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide
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Overview
Description
2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE is a complex organic compound that features a combination of fluorine, furan, phenyl, and imidazole groups
Preparation Methods
The synthesis of 2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the furan group: This step often involves the use of furan-2-carbaldehyde in a nucleophilic addition reaction.
Final coupling: The final step involves coupling the intermediate with benzamide under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique combination of fluorine and furan groups makes this compound a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in the study of biochemical pathways and molecular interactions due to its structural complexity and functional group diversity.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The furan and imidazole rings contribute to the compound’s overall stability and reactivity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
2-FLUORO-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE can be compared with similar compounds such as:
2-FLUORO-N-(1-FURAN-2-YL-ETHYL)-N-PYRIDIN-2-YL-BENZAMIDE: This compound shares the fluorine and furan groups but differs in the presence of a pyridine ring instead of an imidazole ring.
2-FLUORO-N-(4-METHYL-2-PYRIDINYL)BENZAMIDE: This compound also contains a fluorine atom and a benzamide group but lacks the furan and imidazole rings, making it less complex.
Properties
Molecular Formula |
C22H15F4N3O3 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C22H15F4N3O3/c23-17-11-5-4-10-16(17)19(30)28-21(22(24,25)26)20(31)29(13-15-9-6-12-32-15)18(27-21)14-7-2-1-3-8-14/h1-12H,13H2,(H,28,30) |
InChI Key |
MLLIWGCWOZFWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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